molecular formula C11H15N B3011360 2-(Hex-4-en-2-yl)pyridine CAS No. 1564095-66-4

2-(Hex-4-en-2-yl)pyridine

Cat. No.: B3011360
CAS No.: 1564095-66-4
M. Wt: 161.248
InChI Key: ZFZMWEBEOFVNJL-ONEGZZNKSA-N
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Description

2-(Hex-4-en-2-yl)pyridine is an organic compound with the molecular formula C11H15N. It features a pyridine ring, a privileged scaffold in medicinal chemistry, linked to a hexenyl chain. This structure makes it a valuable intermediate for synthesizing more complex molecules, particularly in drug discovery. The pyridine ring is a key structural component in a significant portion of FDA-approved pharmaceuticals, influencing pharmacological profiles by improving metabolic stability and enhancing cellular permeability . Compounds containing both a pyridine ring and a flexible carbon chain are of high interest in developing bioactive molecules. The specific stereochemistry of the hex-4-en-2-yl group (which can exist as (Z)- or (E)- isomers) may influence the compound's physical properties and biological interactions, presenting opportunities for research into structure-activity relationships. This chemical is primarily used in organic synthesis and medicinal chemistry research as a building block. Its potential applications include serving as a precursor for the synthesis of piperidine derivatives via hydrogenation reactions , which are prevalent in more than twenty classes of pharmaceuticals . Researchers also utilize similar pyridine-based compounds to develop inhibitors for enzymes like trypsin, exploring mechanisms such as halogen bonding and intramolecular hydrogen bonding to enhance potency . This compound is supplied for research purposes such as method development, chemical library building, and investigating new pharmacological leads. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound using appropriate laboratory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-hex-4-en-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-3-4-7-10(2)11-8-5-6-9-12-11/h3-6,8-10H,7H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZMWEBEOFVNJL-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Hex 4 En 2 Yl Pyridine and Analogous Structures

Direct Synthetic Routes to Pyridines with Alkyl and Alkene Substituents

The construction of the pyridine (B92270) ring from acyclic precursors offers a powerful approach to introduce desired substitution patterns from the outset. rsc.orgresearchgate.net These methods often involve condensation, cycloaddition, or multi-component reactions.

Advanced Condensation Reactions for Pyridine Ring Formation

Condensation reactions are a cornerstone of pyridine synthesis, providing a versatile means to construct the heterocyclic ring. baranlab.org These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds through reactions like Michael or aldol-type additions, followed by cyclization and aromatization. acsgcipr.org

One of the most well-known methods is the Hantzsch pyridine synthesis, which traditionally yields a dihydropyridine (B1217469) that requires a subsequent oxidation step to form the aromatic pyridine. acsgcipr.org Modern variations aim to streamline this process. For instance, the Bohlmann-Rahtz pyridine synthesis allows for the direct formation of the aromatic pyridine ring by elimination of small molecules like water or alcohols. acsgcipr.org

A general approach involves the condensation of a 1,5-dicarbonyl compound, or a precursor that generates it in situ, with an ammonia (B1221849) source. baranlab.org The challenge often lies in the synthesis of the appropriately substituted 1,5-dicarbonyl precursor. To circumvent this, methods utilizing more readily available starting materials have been developed. For example, the condensation of an aldehyde with two equivalents of a 1,3-dicarbonyl compound and ammonia can produce symmetrical pyridines. baranlab.org Asymmetric pyridines can be accessed by performing the condensation steps sequentially. baranlab.org

Microwave-assisted synthesis has emerged as a green chemistry tool to accelerate these reactions, often leading to excellent yields and pure products in a significantly shorter time frame compared to conventional heating. acs.org For example, a one-pot, four-component reaction under microwave irradiation can efficiently produce highly functionalized pyridines. acs.org

Cycloaddition Strategies for Incorporating the Pyridine Nucleus

Cycloaddition reactions provide a powerful and atom-economical pathway to construct the pyridine ring. rsc.orgrsc.org The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is a prominent strategy. rsc.orgrsc.org In this approach, a 1-azadiene (the four-atom component) reacts with a dienophile (the two-atom component), which is typically an alkyne or an alkene with a leaving group, to form a dihydropyridine intermediate that subsequently aromatizes. rsc.org

Inverse electron demand aza-Diels-Alder reactions are particularly successful, where an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.org These reactions can, however, require harsh conditions. nih.gov To address this, milder methods have been developed, such as using a temporary tether to facilitate the cycloaddition. nih.gov For instance, the complexation of in situ generated alkynylboranes with triazines bearing a Lewis basic donor allows the reaction to proceed at lower temperatures with high regioselectivity. nih.gov

Another approach involves the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides, which generates isopyridine cycloadducts that can be converted to highly substituted pyridines. acs.org Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles also offer a route to pyridines, although this is a different class of reaction. acsgcipr.org

The choice of diene and dienophile is crucial for the success and regioselectivity of the cycloaddition. The development of new diene and dienophile precursors is an active area of research to expand the scope and utility of these methods. acsgcipr.org

Multi-component Approaches to Functionalized Pyridines

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, minimizing waste and simplifying purification. acsgcipr.orgacs.org These approaches are particularly attractive for the synthesis of functionalized pyridines. rsc.org

Many MCRs for pyridine synthesis are based on condensation principles, where the precursor to cyclization is assembled in situ from simpler, reactive building blocks and an amine source. acsgcipr.org For example, a one-pot, three-component synthesis can yield pyridines and 1,4-dihydropyridines with diverse medicinal applications. acsgcipr.org Similarly, a four-component reaction involving an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation provides a rapid and high-yielding route to novel pyridine derivatives. acs.org

Iodine-catalyzed multicomponent bicyclization reactions have also been developed to access densely functionalized fused pyridine systems like pyrazolo[1,5-a]pyrimidines. nih.gov Furthermore, a catalyst-free, one-pot synthesis using an aldehyde, 3-oxopropanenitrile, and a 1H-pyrazol-5-amine can rapidly generate structurally diverse 1H-pyrazolo[3,4-b]pyridines. thieme-connect.de

The key advantage of MCRs is their ability to generate molecular diversity from simple starting materials in a convergent manner, making them a powerful tool for creating libraries of substituted pyridines for various applications.

Transition Metal-Catalyzed Alkylation and Functionalization

While direct ring synthesis is a powerful tool, the functionalization of a pre-existing pyridine ring offers a complementary and often more step-economical approach, especially for late-stage modifications. rsc.orgresearchgate.net However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present significant challenges for traditional electrophilic substitution reactions. beilstein-journals.org Transition metal-catalyzed C-H functionalization has emerged as a transformative strategy to overcome these hurdles. beilstein-journals.orgnih.gov

C-H Functionalization Pathways on Pyridine Rings

Direct C-H functionalization is a highly desirable process as it avoids the need for pre-functionalized starting materials. rsc.orgresearchgate.net In pyridines, the C2 and C4 positions are electronically favored for nucleophilic and radical attack, while the C3 position is less reactive. researchgate.netnih.gov

Transition metal catalysis has enabled the regioselective functionalization at various positions of the pyridine ring. beilstein-journals.orgnih.gov The C2 position can be readily functionalized due to its proximity to the nitrogen atom, which can act as a directing group, and its increased C-H acidity. nih.gov A variety of transition metals, including palladium, copper, nickel, rhodium, ruthenium, and iron, have been employed for C2-H functionalization. nih.gov

Functionalization at the more distal C3 and C4 positions is more challenging but has seen significant progress. nih.govnih.gov Nickel/Lewis acid cooperative catalysis has been successfully used for the C4-selective alkylation of pyridines with alkenes and alkynes. acs.org This approach allows for the direct addition of the pyridine across the π-system of the alkene or alkyne. acs.org

Recent developments have also focused on metal-free approaches to C-H functionalization, further expanding the synthetic toolkit for modifying the pyridine core. beilstein-journals.orgresearchgate.net

Enantioselective C-H Alkylation with Unsaturated Dienes

A significant advancement in pyridine C-H functionalization is the development of enantioselective methods, which are crucial for the synthesis of chiral, biologically active molecules. The enantioselective C-H alkylation of pyridines with unsaturated dienes represents a sophisticated strategy to introduce chiral alkyl substituents.

A notable example is the use of a chiral phosphine (B1218219) oxide-ligated nickel-aluminum bimetallic catalyst to achieve an enantioselective C2-H alkylation of pyridines with 1,3-dienes. dicp.ac.cnnih.gov This method is remarkable as it does not require a blocking group at the C2 position and is compatible with a wide range of pyridines, including unsubstituted pyridine and those with substituents at the C2, C3, and C4 positions. dicp.ac.cnnih.gov The reaction proceeds with high yields and excellent enantioselectivity. dicp.ac.cnnih.gov

Interestingly, the structure of the diene plays a critical role in determining the regioselectivity of the addition. While aryl-substituted 1,3-dienes lead to branched products, alkyl-substituted or unsubstituted dienes tend to yield linear isomers as the major products. dicp.ac.cn This methodology has also been successfully applied to the late-stage modification of complex, pyridine-containing bioactive molecules. dicp.ac.cn

The development of such enantioselective C-H functionalization reactions represents a major step forward in the synthesis of complex chiral pyridine derivatives, offering a more atom- and step-economical alternative to traditional methods that often rely on pre-functionalized pyridines and stoichiometric chiral reagents. dicp.ac.cn

Regioselective Ortho-Csp2-H Alkylation with Olefins

The direct functionalization of C-H bonds is a powerful tool in organic synthesis. Ruthenium-catalyzed ortho-Csp2-H alkylation of pyridines with olefins presents an efficient method for creating carbon-carbon bonds. These reactions often utilize a directing group to achieve high regioselectivity at the ortho position of the pyridine ring.

Ruthenium catalysts have shown notable chemo- and regioselectivity in the oxidative annulation of alkynes with acrylamides, leading to the synthesis of 2-pyridones. acs.org This highlights the potential of ruthenium in selective C-H functionalization. Although direct alkylation of pyridine at the C4 position has been a challenge, a maleate-derived blocking group strategy has been developed to achieve regioselective Minisci-type decarboxylative alkylation at this position. nih.govresearchgate.net

Rare-earth metal catalysts have also been employed for the regioselective ortho-C(sp²)-H alkylation of pyridines with alkenes. researchgate.net Furthermore, ruthenium-catalyzed direct arylations of heteroarenes like indoles, pyrroles, and thiophenes have been achieved with high chemo- and site-selectivity using removable directing groups. acs.org While these examples don't directly synthesize 2-(Hex-4-en-2-yl)pyridine, they establish the principle of regioselective C-H activation on pyridine and related heterocycles, a strategy that could be adapted for its synthesis. For instance, a ruthenium-catalyzed alkenylation of azoxybenzenes with olefins proceeds through ortho-selective C-H activation, yielding a range of olefinated azoxy compounds. rsc.org

Cross-Coupling Reactions for Constructing Alkylated Pyridines (e.g., Negishi, Suzuki-Miyaura)

Cross-coupling reactions are fundamental in constructing alkylated pyridines. The Negishi and Suzuki-Miyaura reactions are particularly prominent.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is valued for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org Organozinc reagents are typically prepared through transmetalation from organolithium or Grignard reagents. chem-station.comyoutube.com The Negishi coupling has been successfully used to synthesize bipyridines and other pyridine derivatives. orgsyn.org For instance, 2-bromopyridine (B144113) can be coupled with an appropriate organozinc reagent using a tetrakis(triphenylphosphine)palladium(0) catalyst. wikipedia.org The reactivity of halopyridines in Negishi coupling generally follows the trend I > Br > Cl. orgsyn.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and a halide or triflate. libretexts.org It is widely used to form carbon-carbon bonds for creating biaryls, styrenes, and conjugated dienes. libretexts.org While highly effective, challenges can arise with nitrogen-containing heterocycles due to potential catalyst inhibition. organic-chemistry.org However, the development of highly active catalysts with dialkylbiphenylphosphino ligands has enabled the efficient coupling of challenging substrates like aminoheteroaryl halides. organic-chemistry.org Nickel catalysts have also been employed for Suzuki-Miyaura couplings, offering a more cost-effective and environmentally friendly alternative to palladium. acs.org A rhodium-catalyzed asymmetric Suzuki-Miyaura reaction has been developed that tolerates a wide variety of coupling partners, including heterocycles. nih.gov

Table 1: Comparison of Negishi and Suzuki-Miyaura Coupling for Pyridine Alkylation

Feature Negishi Coupling Suzuki-Miyaura Coupling
Organometallic Reagent Organozinc Organoboron
Catalyst Palladium or Nickel Palladium, Nickel, or Rhodium
Advantages High functional group tolerance, couples various carbon hybridizations. wikipedia.org Commercially available reagents, mild reaction conditions.
Challenges Preparation of organozinc reagents. Catalyst inhibition by nitrogen heterocycles. organic-chemistry.org

Reductive Coupling Methodologies for Pyridine Alkylation

Reductive coupling has emerged as a powerful strategy for the alkylation of pyridines, offering an alternative to traditional cross-coupling methods. These reactions typically involve the coupling of two electrophiles under reducing conditions.

A notable example is the nickel-catalyzed reductive coupling of 2-pyridylpyridones with alkyl bromides. acs.org This method utilizes a NiCl₂/bpy catalyst system with Mn(0) as the reductant and proceeds at room temperature with good functional group tolerance. scientificupdate.com The proposed mechanism involves the reduction of Ni(II) to Ni(0), which then reacts with the alkyl bromide to form an alkyl radical and a Ni(I) species. acs.org This is followed by a series of steps culminating in the reductive elimination of the alkylated pyridine product. acs.org

Another approach involves the reductive cross-electrophile coupling of alkylpyridinium salts with aryl bromides, which has been successfully developed for the synthesis of complex molecules. udel.edu Nickel-catalyzed reductive coupling has also been extended to bromopyridines and tertiary alkyl bromides, allowing for the formation of alkylated pyridines with all-carbon quaternary centers. researchgate.net These methods are characterized by their mild reaction conditions and broad substrate scope. acs.orgresearchgate.net

Olefin Metathesis-Based Synthetic Strategies

Olefin metathesis, particularly ring-closing metathesis (RCM), provides a unique and powerful approach to the synthesis of cyclic and heterocyclic compounds, including pyridines.

Application of Ring-Closing Metathesis (RCM) in Pyridine Synthesis

Ring-closing metathesis has been successfully employed to construct the pyridine ring itself. The general strategy involves the RCM of a diene substrate to form a dihydropyridine intermediate, which is then oxidized to the aromatic pyridine.

One approach involves the RCM of diallylamine (B93489) derivatives. For example, subjecting N-Boc-diallylamine to a Grubbs catalyst can yield N-Boc-3-pyrroline. orgsyn.org More complex pyridine systems can be synthesized by designing appropriate diene precursors. A general route to substituted pyridines involves the RCM of acyclic dienes using a Grubbs-Hoveyda II catalyst, followed by elimination to form the aromatic ring. rsc.org This method demonstrates good functional group tolerance and provides access to various substitution patterns. rsc.org The synthesis of pyridines using RCM has been shown to be a viable strategy, although in some cases, the metathesis can be slow and low-yielding. To address this, a relay RCM approach can be utilized. rsc.org

Stereoselective Synthesis Considerations for this compound

The synthesis of a specific enantiomer of this compound requires the use of asymmetric catalysis, where chiral ligands play a crucial role in controlling the stereochemical outcome of the reaction.

Design and Application of Chiral Ligands for Asymmetric Transformations

The development of novel chiral ligands is central to advancing asymmetric synthesis. For pyridine-containing molecules, various types of chiral ligands have been designed and applied in different catalytic systems.

Chiral pyridine-derived ligands have a long history in catalysis, but the development of broadly applicable systems has been challenging. acs.org A recently developed chiral pyridine unit (CPU) with a rigid fused-ring framework has shown promise in overcoming the paradox between reactivity and stereoselectivity. acs.org This design minimizes steric hindrance near the coordinating nitrogen atom while allowing for tuning of the peripheral environment. acs.org

Several classes of chiral ligands have been successfully used in asymmetric reactions that could be adapted for the synthesis of chiral 2-alkylpyridines:

Pyridine-oxazoline (PyOx) ligands: These have become increasingly popular in asymmetric catalysis. rsc.org

N-hydroxyalkyl pyrid-2-ylidenes: These have been developed as a new class of chiral N-heterocyclic carbene (NHC) ligands and have shown high performance in copper-catalyzed asymmetric allylic alkylation. chemrxiv.org

Pyridine-aminophosphine ligands: A library of these ligands has been synthesized enantioselectively and applied in iridium-catalyzed asymmetric hydrogenation of olefins and cyclic imines with excellent results. rsc.org

Pyridinooxathianes: These have been designed as new chiral ligands for palladium-catalyzed asymmetric allylic alkylation. researchgate.net

The choice of ligand and metal catalyst is critical for achieving high enantioselectivity. For instance, in a rhodium-catalyzed asymmetric Suzuki-Miyaura reaction, the use of a specific chiral ligand allows for the coupling of various partners, including heterocycles, with high enantioselectivity. nih.gov

Diastereoselective Control in Side Chain Construction

The diastereoselective construction of side chains on a pyridine ring can be effectively achieved through catalyst-controlled reactions, where the inherent stereochemistry of the catalyst dictates the stereochemical outcome of the product. Palladium-catalyzed asymmetric allylic alkylation (AAA) of 2-substituted pyridines represents a powerful method for forming homoallylic stereocenters with high diastereoselectivity. nih.gov

In this approach, a 2-alkylpyridine is deprotonated at the benzylic position using a strong base like n-butyllithium in the presence of a Lewis acid, such as BF₃·OEt₂, to form a nucleophile. This nucleophile then reacts with an allylic electrophile, for instance, a cyclic allylic pivalate (B1233124), in the presence of a palladium catalyst and a chiral ligand. The choice of the chiral ligand is crucial for inducing diastereoselectivity. nih.gov

For example, the reaction of 2-ethylpyridine (B127773) with cyclohex-2-enyl pivalate using a palladium catalyst and a specific chiral ligand can lead to the formation of the corresponding alkylated product with high diastereomeric ratio (dr). The steric properties of both the nucleophile and the electrophile play a significant role in the level of diastereocontrol. Larger substituents on the 2-alkylpyridine generally lead to higher diastereoselectivity. For instance, replacing the ethyl group with a more sterically demanding group like a naphthalene-2-ylmethyl group can result in products with a diastereomeric ratio greater than 19:1. nih.gov However, if the 2-pyridyl substituent is not sufficiently bulky, the two possible geometric isomers of the nucleophile are not well-differentiated, leading to low diastereocontrol. nih.gov

Table 1: Diastereoselective Allylic Alkylation of 2-Substituted Pyridines nih.gov

2-SubstituentElectrophileDiastereomeric Ratio (dr)
EthylCyclohex-2-enyl pivalate>19:1
Naphthalene-2-ylmethylCyclohex-2-enyl pivalate>19:1
MethoxymethylCyclohex-2-enyl pivalate3:2

It is hypothesized that the pyridyl nitrogen coordinates to the Lewis acid, forcing the resulting nucleophile into a single geometric isomer due to steric hindrance. This pre-organization is key to achieving high diastereoselectivity in the subsequent alkylation step. nih.gov

Attainment of Enantiomeric Excess in Directed Alkylations

Achieving high enantiomeric excess (ee) in the synthesis of chiral 2-substituted pyridines can be accomplished through the use of chiral lithium amides (CLAs) as noncovalent stereodirecting auxiliaries. This method provides a direct route to enantiomerically enriched 2-alkylpyridines without the need for pre-functionalization of the substrate. nih.gov

The process involves the deprotonation of a 2-alkylpyridine with a chiral lithium amide to form a chiral mixed aggregate. This aggregate then reacts with an electrophile, such as an alkyl halide, with the stereochemistry of the product being directed by the chiral environment of the aggregate. The structure of these mixed aggregates has been studied using crystallographic and NMR techniques, providing insight into the mechanism of enantiocontrol. nih.gov

The effectiveness of this method has been demonstrated in the alkylation of various 2-alkylpyridines. For instance, the alkylation of 2-ethylpyridine with benzyl (B1604629) bromide using a specific chiral lithium amide can yield the corresponding product in high enantiomeric excess. The reaction conditions, including the choice of the chiral amide and the presence of additives like hexamethylphosphoramide (B148902) (HMPA), can significantly influence the enantioselectivity. nih.gov

Table 2: Enantioselective Alkylation of 2-Alkylpyridines using Chiral Lithium Amides nih.gov

2-AlkylpyridineElectrophileChiral AmineEnantiomeric Excess (ee)
2-EthylpyridineBenzyl bromide(R)-amine90%
2-PropylpyridineBenzyl bromide(R)-amine88%
2-ButylpyridineMethyl iodide(R)-amine85%

This strategy is notable for its operational simplicity and the ability to recover the chiral amine auxiliary through a simple acid-base extraction. The formation of well-defined chiral aggregates between the organolithium reagent and the chiral lithium amide is crucial for the high levels of enantioselectivity observed. nih.gov

Another powerful strategy for obtaining enantioenriched products is through the kinetic resolution of racemic epoxides. nih.gov In this approach, a chiral catalyst promotes the reaction of one enantiomer of a racemic epoxide with a nucleophile at a much faster rate than the other enantiomer. This leaves the unreacted epoxide enantiomerically enriched. For example, the hydrolytic kinetic resolution (HKR) of terminal epoxides like propylene (B89431) oxide, catalyzed by chiral cobalt-salen complexes, is a highly efficient method for producing enantioenriched epoxides, which can then be used as chiral building blocks. researchgate.net The reaction of a picolyl nucleophile with such an enantioenriched epoxide would lead to the formation of an enantioenriched alcohol, a precursor to the target molecule. The ring-opening of epoxides with carbon nucleophiles is a well-established SN2 reaction, where the nucleophile attacks the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry at that center. masterorganicchemistry.comkhanacademy.org

Advanced Spectroscopic and Analytical Characterization

Chromatographic Separation Techniques for Isomers

Gas Chromatography (GC) for Isomeric Mixtures

The analysis of isomeric mixtures of substituted pyridines, such as the constitutional and stereoisomers of 2-(Hex-4-en-2-yl)pyridine, presents a significant analytical challenge due to their similar physicochemical properties. Gas chromatography (GC) is a powerful and frequently employed technique for the separation and quantification of such isomers. researchgate.netuta.edu The success of the separation is highly dependent on the choice of the stationary phase, column parameters, and operating conditions.

The primary challenge in separating isomers of alkenylpyridines lies in their subtle differences in volatility and polarity. For instance, positional isomers (e.g., where the hexenyl group is at the 3- or 4-position of the pyridine (B92270) ring) and geometric isomers (cis/trans isomers of the hexenyl chain's double bond) will have very similar boiling points. Therefore, achieving baseline separation requires high-efficiency capillary columns and stationary phases that can exploit minor differences in molecular shape, polarity, and analyte-phase interactions. vurup.sk

Liquid crystalline stationary phases have demonstrated unique capabilities in separating positional isomers that are often difficult to resolve on standard nonpolar or polar columns. vurup.sk Their ordered, rod-like structures provide a high degree of shape selectivity, allowing for enhanced resolution of isomers based on their molecular geometry. For example, an isomer with a more linear or elongated shape may interact more strongly and be retained longer than a more compact isomer. vurup.sk Similarly, the separation of picoline isomers (methylpyridines) has been extensively studied, with stationary phase selection being the critical factor. google.com

The choice of stationary phase polarity is crucial. Nonpolar phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5, HP-5MS), separate compounds primarily based on boiling point differences. More polar phases, like those containing polyethylene (B3416737) glycol (PEG, e.g., Carbowax) or cyanopropyl functionalities, offer different selectivity by introducing dipole-dipole and hydrogen-bonding interactions. researchgate.netwayne.edu For pyridine derivatives, the basic nitrogen atom can interact strongly with acidic sites on a polar stationary phase, influencing retention behavior.

A hypothetical separation of a mixture containing this compound and its isomers could be approached using a high-resolution capillary column. The table below illustrates representative GC parameters and potential retention behavior for separating closely related pyridine isomers, based on principles observed for similar compounds.

Table 1: Illustrative GC Parameters for Separation of Pyridine Isomers

ParameterSettingRationale
Column High-Resolution Capillary Column (e.g., 50 m x 0.25 mm ID, 0.25 µm film)Long, narrow-bore columns provide high theoretical plate counts necessary for resolving compounds with close boiling points. vurup.sk
Stationary Phase 50% Phenyl-methylpolysiloxane (e.g., Rxi-17SilMS) or PEG (e.g., RTX-Wax)A mid-polarity phase offers a balance of dispersion and polar interactions, while a PEG phase provides hydrogen bonding capabilities, enhancing selectivity for pyridine derivatives. researchgate.netmdpi.com
Carrier Gas Helium or HydrogenProvides optimal efficiency and resolution.
Injector Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides high sensitivity for hydrocarbons, while MS offers definitive identification of isomeric structures. researchgate.net
Oven Program 40 °C (hold 2 min), ramp 5 °C/min to 220 °C (hold 10 min)A slow temperature ramp enhances the separation of early-eluting, volatile isomers. youtube.com

This table is illustrative and based on general principles of gas chromatography for isomeric separations.

Exploration of Specific Chromatographic Modes for Pyridine Derivatives (e.g., Hydrogen-Bonding Mode)

Beyond standard GC separations based on polarity and boiling point, specific chromatographic modes can be employed to enhance selectivity for pyridine derivatives. One such mode leverages hydrogen-bonding interactions between the analyte and the stationary phase. hplc.eu The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a strong hydrogen bond acceptor. This characteristic can be exploited by using GC stationary phases that are effective hydrogen bond donors.

While more commonly associated with High-Performance Liquid Chromatography (HPLC) through specialized columns hplc.eusielc.com, the principle of using hydrogen bonding as a primary retention mechanism is well-established in gas chromatography. hplc.eu Stationary phases containing hydroxyl or other proton-donating groups can form transient hydrogen bonds with pyridine analytes, leading to selective retention.

Polyethylene Glycol (PEG) Phases: Commonly known as wax columns (e.g., Carbowax 20M), PEG stationary phases are highly polar and capable of acting as hydrogen bond acceptors. However, their interaction with basic analytes like pyridines is complex. While they can separate isomers, strong interactions can sometimes lead to peak tailing if active sites are present. researchgate.net The retention on these columns is a function of both the analyte's polarity and its ability to interact with the ether linkages and terminal hydroxyl groups of the PEG polymer. wayne.edu

Ionic Liquid (IL) Stationary Phases: A more advanced approach involves the use of ionic liquids as GC stationary phases. Certain ILs, particularly those based on pyridinium (B92312) or imidazolium (B1220033) cations, can be designed to have specific functionalities that promote hydrogen bonding. chemrxiv.org These phases offer high thermal stability and unique selectivities. By tuning the structure of the cation and anion of the IL, a stationary phase can be created that provides strong hydrogen-bond donating capabilities, allowing for enhanced separation of isomers based on the steric accessibility of the nitrogen lone pair in different pyridine derivatives. chemrxiv.org

Calixarene-Based Stationary Phases: Calixarenes are macrocyclic compounds that can be functionalized to create a "cavity" with specific chemical properties. scielo.br When used as a GC stationary phase, functionalized calixarenes can offer separation based on a combination of host-guest inclusion, π-π interactions, and hydrogen bonding. A calixarene (B151959) modified with hydroxyl groups can provide a powerful platform for separating pyridine isomers through specific hydrogen-bonding interactions, adding a layer of selectivity not available on conventional columns. scielo.br

The effectiveness of these hydrogen-bonding modes depends on the specific structure of the pyridine derivative. For a molecule like this compound, the steric hindrance caused by the bulky alkyl group at the 2-position would influence the strength of the hydrogen bond formed with the stationary phase compared to an isomer with substitution at the 3- or 4-position. This difference in interaction strength forms the basis for the chromatographic separation.

Table 2: GC Stationary Phases Utilizing Hydrogen-Bonding for Pyridine Derivative Analysis

Stationary Phase TypeKey Functional GroupsPrimary Interaction Mechanism with PyridineSuitability for Isomer Separation
Polyethylene Glycol (PEG) Ether (-O-), Hydroxyl (-OH)Dipole-dipole, Hydrogen-bond acceptance. researchgate.netwayne.eduGood general-purpose polar phase; separates based on polarity and H-bonding capacity. stackexchange.com
Ionic Liquids (ILs) Tunable Cations/Anions (e.g., with -OH, -NH groups)Strong, specific hydrogen-bond donation/acceptance, dipole-dipole. chemrxiv.orgHigh thermal stability and tunable selectivity for complex isomeric mixtures. chemrxiv.org
Calixarenes Hydroxyl (-OH), other functional groups on a macrocyclic structureHost-guest inclusion, π-π interactions, specific hydrogen bonding. scielo.brExcellent shape selectivity and specific interactions for resolving structurally similar isomers. scielo.br

Computational and Theoretical Studies of 2 Hex 4 En 2 Yl Pyridine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely employed for its favorable balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 2-(Hex-4-en-2-yl)pyridine.

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. ossila.com Conversely, the LUMO is the lowest energy orbital available to accept electrons, indicating the molecule's electrophilic or electron-accepting nature. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich hexenyl chain, specifically the C=C double bond. The LUMO, on the other hand, is expected to be distributed over the electron-deficient pyridine (B92270) ring. researchgate.netresearchgate.net This separation of FMOs suggests a potential for intramolecular charge transfer upon electronic excitation. redalyc.org The analysis of these orbitals is crucial for understanding the molecule's behavior in chemical reactions. ossila.comwuxibiology.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-0.89Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.36Energy difference, related to molecular stability and reactivity. wikipedia.org

Molecules with single bonds can exist in various spatial arrangements, or conformations, due to rotation around these bonds. Conformational analysis aims to identify the most stable three-dimensional structures, which correspond to energy minima on the potential energy surface.

In this compound, rotations can occur around the C-C single bonds of the hexenyl chain and the bond connecting the chain to the pyridine ring. DFT calculations can be used to systematically explore these rotational possibilities and calculate the relative energies of the resulting conformers. This process allows for the identification of the global minimum energy conformation—the most stable and thus most populated structure at equilibrium—as well as other low-energy local minima. Understanding the preferred conformation is essential as the molecule's shape influences its physical properties and how it interacts with other molecules.

Table 2: Relative Energies of this compound Conformers
ConformerDihedral Angle (Py-C-C-C)Relative Energy (kcal/mol)Stability
A (Global Minimum)178.5° (anti)0.00Most Stable
B65.2° (gauche)1.85Less Stable
C-68.9° (gauche)1.92Less Stable

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net An MEP map displays the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.net These regions are indicative of sites prone to electrophilic and nucleophilic attack, respectively. researchgate.netnih.gov

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): The most intense negative region would be centered on the nitrogen atom of the pyridine ring due to its lone pair of electrons. This site is a primary target for protonation and electrophilic attack. The π-system of the C=C double bond in the hexenyl chain would also exhibit a region of negative potential, albeit less intense than that of the nitrogen atom, making it susceptible to attack by electrophiles.

Positive Potential (Blue): Positive potential would be localized on the hydrogen atoms, particularly those attached to the aromatic pyridine ring.

This visual representation of reactivity provides a chemically intuitive way to understand and predict how the molecule will interact with other reagents. mdpi.com

Computational Mechanistic Probing of Pyridine and Alkene Reactivity

DFT calculations are instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, transition states, and products. acs.org For this compound, theoretical studies can probe the reactivity of both the pyridine and alkene functional groups.

The pyridine moiety can participate in reactions such as electrophilic aromatic substitution or C-H activation, often facilitated by transition metal catalysts. acs.org Computational modeling can help understand the role of catalysts and the substrate in stabilizing key intermediates and transition states, thereby explaining the observed regio- and stereoselectivity. acs.org The electronic nature of the pyridine ring, influenced by substituents, can significantly regulate the reactivity of a metal center in catalytic cycles. nih.gov

The alkene group in the side chain is a classic site for addition reactions. masterorganicchemistry.comyoutube.com Computational studies can differentiate between various potential mechanisms, such as a stepwise carbocation pathway or a concerted pathway. masterorganicchemistry.com By calculating the activation energies for each possible route, the most energetically favorable mechanism can be determined. For instance, in the ozonolysis of alkenes, computational chemistry can help explain the role of additives like pyridine in directing the reaction mechanism. nih.gov

Correlation of Experimental Spectroscopic Data with Theoretical Parameters (e.g., NMR Chemical Shifts)

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental results to validate a proposed molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus in the molecule. researchgate.net These theoretical values can be correlated with the experimentally measured chemical shifts. A strong correlation between the calculated and observed spectra provides high confidence in the structural assignment. nih.govnsf.gov Discrepancies, on the other hand, might suggest that the computationally modeled conformation is not the dominant one in solution or could point to other structural nuances.

Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (δ, ppm) for this compound
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
Py-C2 (ipso)162.1163.5-1.4
Py-C6149.3150.1-0.8
Py-C4136.5137.2-0.7
Alkene-C4130.8131.5-0.7
Alkene-C5125.4126.0-0.6
Py-C3123.2124.1-0.9
Py-C5121.0121.8-0.8
Chain-C242.543.3-0.8

Applications in Advanced Chemical Sciences

Ligand Design in Transition Metal Catalysis

The unique molecular architecture of 2-(Hex-4-en-2-yl)pyridine, featuring both a nitrogen-containing heterocycle and an olefinic group, makes it a compelling candidate for ligand design in transition metal catalysis. The pyridine (B92270) ring offers a strong coordination site through its nitrogen atom, a feature widely exploited in catalysis. alfachemic.comwikipedia.org Simultaneously, the hexenyl chain can interact with metal centers through its carbon-carbon double bond, potentially leading to bidentate or hemilabile coordination behavior that can be crucial for catalytic activity and selectivity.

The pyridine moiety of this compound is expected to coordinate to a wide array of transition metals, forming stable complexes. wikipedia.org The nitrogen lone pair allows it to act as a strong σ-donor. The additional presence of the C=C double bond in the hexenyl substituent opens up possibilities for π-coordination, which could stabilize the metal center, influence the electronic properties of the complex, and participate directly in catalytic cycles.

The coordination behavior will be highly dependent on the specific metal center, its oxidation state, and the other ligands present in the coordination sphere. For instance, with late transition metals like Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru), both the pyridine nitrogen and the alkene could coordinate, forming a chelate ring. This bidentate coordination can enhance complex stability and influence the regioselectivity and stereoselectivity of catalytic reactions. For early transition metals like Titanium (Ti) and Vanadium (V), which are often used in polymerization catalysis, the pyridine unit can act as a crucial ancillary ligand to tune the catalyst's activity. alfachemic.com

Below is a summary of the anticipated coordination chemistry with various metal centers, based on known interactions with similar pyridine-alkene ligands.

Table 1: Predicted Coordination Chemistry with Various Transition Metals

Metal Center Common Oxidation States Potential Coordination Modes Likely Complex Geometry Potential Catalytic Applications
Palladium (Pd) 0, +2 Monodentate (N), Bidentate (N, C=C) Square Planar Cross-coupling, C-H activation, Hydrogenation
Gold (Au) +1, +3 Monodentate (N) Linear, Square Planar Hydroamination, Hydroarylation
Nickel (Ni) 0, +2 Monodentate (N), Bidentate (N, C=C) Square Planar, Tetrahedral Cross-coupling, Polymerization
Ruthenium (Ru) +2, +3 Monodentate (N), Bidentate (N, C=C) Octahedral Metathesis, Hydrogenation, Transfer Hydrogenation
Iron (Fe) +2, +3 Monodentate (N) Octahedral, Tetrahedral Oxidation, Reduction, ATRP
Iridium (Ir) +1, +3 Monodentate (N), Bidentate (N, C=C) Square Planar, Octahedral C-H Borylation, Hydrogenation
Copper (Cu) +1, +2 Monodentate (N) Tetrahedral, Square Planar ATRP, Allylic Oxidation, Cyclopropanation
Silver (Ag) +1 Monodentate (N) Linear, Trigonal Planar Lewis Acid Catalysis
Titanium (Ti) +3, +4 Monodentate (N) Tetrahedral, Octahedral Olefin Polymerization, Hydrosilylation
Vanadium (V) +3, +4, +5 Monodentate (N) Square Pyramidal, Octahedral Olefin Polymerization, Oxidation
Manganese (Mn) +2, +3, +4 Monodentate (N) Octahedral Oxidation, Epoxidation

This table presents potential coordination behaviors and applications based on established principles of coordination chemistry for pyridine and alkene ligands.

The structure of this compound possesses a stereocenter at the C2 position of the hexenyl chain. This inherent chirality makes it a natural candidate for applications in asymmetric catalysis upon resolution of its enantiomers. By synthesizing enantiomerically pure forms of the ligand, it is possible to create chiral metal complexes that can induce enantioselectivity in a variety of chemical transformations.

The development of chiral pyridine-containing ligands is a significant area of research, with applications in reactions such as asymmetric allylic alkylations, hydrosilylations, and aldol (B89426) reactions. thieme-connect.deacs.orgnih.govcityu.edu.hk The stereogenic center in this compound is positioned close to the coordinating nitrogen atom, which can effectively translate chiral information to the metal's active site, thereby influencing the stereochemical outcome of the reaction.

Potential applications for chiral derivatives of this ligand include:

Asymmetric Hydrogenation: Chiral Iridium or Ruthenium complexes could be employed for the enantioselective reduction of prochiral ketones, imines, and alkenes.

Asymmetric C-C Bond Formation: Chiral Nickel or Palladium complexes could catalyze enantioselective cross-coupling reactions or conjugate additions.

Asymmetric Epoxidation: Chiral Manganese or Iron complexes could be used for the enantioselective epoxidation of olefins.

The modular nature of the ligand would also allow for further synthetic modifications to optimize stereoselectivity for specific reactions.

This compound and its metal complexes are well-suited for use in homogeneous catalysis , where the catalyst is dissolved in the reaction medium. In this phase, the ligand can finely tune the steric and electronic properties of the metal center, leading to high activity and selectivity. rsc.orgnih.gov For example, a homogeneous palladium complex of this ligand could be a highly effective catalyst for Suzuki or Heck cross-coupling reactions.

Monomer Development for Polymer Science

The dual functionality of this compound, comprising a polymerizable alkene group and a functional pyridine ring, positions it as a valuable monomer for the synthesis of advanced functional polymers.

The hexenyl group in this compound makes it a suitable monomer for several polymerization techniques:

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth condensation polymerization that is highly effective for monomers containing terminal double bonds. d-nb.infomdpi.comnih.gov This method would allow for the synthesis of linear polymers with the pyridine functionality regularly spaced along the polymer backbone. The use of modern, well-defined Ruthenium-based metathesis catalysts can provide good control over the polymer's molecular weight and structure. researchgate.netresearchgate.net

Atom Transfer Radical Polymerization (ATRP): While the internal alkene is not ideal for ATRP, a related isomer, 2-(prop-1-en-2-yl)pyridine, would be an excellent monomer for this technique. cmu.edu ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. nih.gov The pyridine moiety itself can also be part of the ATRP catalytic system, typically in conjunction with a copper salt. tue.nl

Anionic Polymerization: Monomers like 2-vinylpyridine (B74390) are readily polymerized via anionic polymerization to produce well-defined polymers. While the hexenyl group is not a vinyl group, under certain conditions, it might be possible to initiate polymerization, although side reactions could be a challenge.

Table 2: Potential Polymerization Strategies and Resulting Polymer Architectures

Polymerization Method Monomer Amenability Expected Polymer Structure Control over Architecture
ADMET High (for terminal alkene isomer) Linear polymer with internal C=C bonds and pendant pyridine groups. Good control over molecular weight and end-groups.
ATRP Moderate to High (for vinyl isomer) Linear polymer with a saturated backbone and pendant pyridine groups. Excellent control over molecular weight, low dispersity, block copolymers possible.
Anionic Polymerization Moderate (for vinyl isomer) Linear polymer with a saturated backbone and pendant pyridine groups. Excellent control, but sensitive to impurities.
Radical Polymerization High (for vinyl isomer) Branched or linear polymer with a saturated backbone. Poor control over architecture unless using controlled techniques.

This table outlines potential polymerization pathways. The suitability of each method depends on the specific isomer of the monomer used.

The polymerization of this compound or its isomers would yield polymers with pendant pyridine groups, which are highly versatile for creating advanced materials. mdpi.com The pyridine units along the polymer chain can serve multiple purposes:

Metal-Chelating Materials: The polymers can be used to sequester metal ions from solutions, with applications in environmental remediation, hydrometallurgy, or as supported catalysts.

pH-Responsive Materials: The pyridine nitrogen can be protonated at low pH, causing the polymer to become charged and soluble in aqueous media. This pH-responsiveness can be harnessed for applications in drug delivery, sensors, and "smart" coatings.

Precursors for Functional Materials: The pyridine groups can be chemically modified post-polymerization. For example, they can be quaternized to create cationic polyelectrolytes, which are useful as flocculants, antibacterial agents, or components in ion-exchange membranes. mdpi.com

Advanced Coatings and Adhesives: The ability of pyridine to coordinate to metal surfaces makes these polymers attractive as corrosion inhibitors or adhesion promoters.

Electronic Materials: The incorporation of pyridine units into conjugated polymer backbones can influence their electronic properties, with potential applications in organic light-emitting diodes (OLEDs) and solar cells. aps.org

The synthesis of block copolymers, where one block contains the pyridine functionality, would allow for the creation of self-assembling nanostructures like micelles or vesicles, further expanding the application scope of this versatile monomer.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on noncovalent interactions to form organized structures from molecular components. Pyridine-containing molecules are often utilized for their ability to direct self-assembly.

Molecular Recognition and Host-Guest Interactions

Molecular recognition involves the specific binding of a host molecule to a guest. While many sophisticated host systems based on pyridine macrocycles or cavities are known, there is no specific research detailing the use of this compound as either a host or guest in molecular recognition or host-guest studies.

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The formation of MOFs and coordination polymers often involves ligands with multiple coordination sites to create extended networks. Pyridine derivatives are frequently used as ligands in this context. rsc.orgrsc.orgresearchgate.netub.edu For instance, ligands such as 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine have been synthesized and their coordination with metal ions like silver(I) and iron(II) leads to the formation of coordination polymers. researchgate.net Similarly, other complex pyridine-based ligands are used to build networks for potential applications like white-light emission. rsc.org However, there are no published reports on the incorporation of the simpler, monodentate this compound into MOFs or coordination polymers.

Exploration of Noncovalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Noncovalent interactions are crucial in determining the solid-state packing and properties of molecular crystals. The pyridine ring in this compound could theoretically participate in π-π stacking, and the nitrogen atom can act as a hydrogen bond acceptor. Studies on other pyridine derivatives often reveal complex networks of these interactions. For example, N'-[(2Z)-4-Oxo-4-phenyl-but-2-en-2-yl]pyridine-4-carbohydrazide forms helical supramolecular chains through N-H⋯O hydrogen bonds in its crystal structure. nih.gov However, a detailed crystallographic or computational analysis of the noncovalent interactions specific to this compound is not available.

Broader Applications in Materials Science

The potential for pyridine derivatives to be used in functional materials is vast, spanning electronics and optics.

Development of Electrically Conducting Materials

The development of electrically conducting materials from coordination polymers is an active area of research. The extended π-systems and metal-ligand interactions in such materials can facilitate charge transport. While coordination polymers based on other pyridine ligands have been investigated for these properties, there is no information linking this compound to the development of electrically conducting materials.

Creation of Functional Materials with Tunable Optical Properties

The optical properties of materials containing pyridine ligands, such as luminescence, can often be tuned by modifying the ligand structure or the metal center. rsc.org Research on other pyridine-based systems shows how they can be used to create materials with interesting photophysical properties. However, the specific optical properties of this compound or materials derived from it have not been reported.

Future Research Perspectives and Unaddressed Challenges

Development of Novel and More Efficient Synthetic Methodologies for Stereocontrol and Functional Group Tolerance

The synthesis of 2-(Hex-4-en-2-yl)pyridine and its derivatives with high stereocontrol and broad functional group tolerance remains a key challenge. Current synthetic routes often result in racemic mixtures, limiting their application in stereospecific catalysis and chiral materials. Future research should prioritize the development of asymmetric syntheses to access enantiomerically pure forms of the compound.

Furthermore, existing methods for creating substituted pyridines can be hampered by the "2-pyridyl problem," where the nitrogen atom interferes with common cross-coupling reactions, leading to poor reactivity and instability of organometallic intermediates. nih.gov Innovations in catalysis are needed to overcome these limitations. For instance, developing novel palladium catalysts or exploring alternative main group reagents could provide more robust pathways for synthesizing functionalized 2-alkenylpyridines. nih.gov

Future synthetic strategies could involve:

Asymmetric Hydrogenation: Developing chiral catalysts for the enantioselective hydrogenation of a suitable precursor to establish the stereocenter at the 2-position of the hexenyl chain.

Enantioselective Alkylation: Utilizing chiral auxiliaries or phase-transfer catalysts to control the stereoselective alkylation of a 2-picolyl anion derivative.

Biocatalysis: Employing enzymes that can stereoselectively construct the chiral center.

A significant goal is the creation of synthetic protocols that are not only efficient and stereoselective but also tolerant of a wide array of functional groups. This would allow for the straightforward synthesis of a diverse library of this compound derivatives for various applications.

Exploration of Undiscovered Catalytic Transformations Utilizing this compound as a Tunable Ligand

The pyridine (B92270) moiety is a privileged scaffold for the design of ligands in transition metal catalysis. The combination of a coordinating pyridine nitrogen and a pendant alkenyl group in this compound makes it a potentially valuable and tunable hemilabile ligand. The double bond can participate in coordination to a metal center and subsequent reactions, or it can be a site for further functionalization to modulate the ligand's steric and electronic properties.

Future research should explore the coordination chemistry of this compound with a variety of transition metals and investigate the catalytic activity of the resulting complexes in novel transformations. For example, its derivatives could be employed in:

Asymmetric Catalysis: Chiral versions of the ligand could be used in enantioselective reactions such as hydrogenation, hydrosilylation, or cross-coupling.

Oxidation Catalysis: The pyridine-alkoxide motif has been shown to stabilize high oxidation states in metals, which is beneficial for oxidation catalysis, including water oxidation. acs.org

Polymerization Catalysis: As a ligand, it could influence the outcome of olefin polymerization, potentially leading to new polymer microstructures.

The table below outlines potential catalytic applications for complexes derived from this compound.

Catalytic ApplicationPotential Metal CenterDesired Outcome
Asymmetric HydrogenationRhodium, Iridium, RutheniumEnantioselective reduction of prochiral olefins
HydrosilylationPlatinum, RhodiumAsymmetric synthesis of chiral silanes
C-H ActivationPalladium, RhodiumSite-selective functionalization of complex molecules
Water OxidationIridium, RutheniumDevelopment of efficient water-splitting catalysts

Rational Design of this compound Derivatives for Tailored Materials Science Applications

Pyridine-containing molecules are integral components in the development of functional materials due to their electronic properties, coordinating ability, and propensity to form supramolecular assemblies. nih.govmdpi.com The rational design of derivatives of this compound could lead to new materials with tailored optical, electronic, or self-assembly properties.

By modifying the pyridine ring or the hexenyl chain, a wide range of derivatives can be conceptualized. For instance, introducing aromatic groups could lead to materials with interesting photophysical properties, such as fluorescence. researchgate.netnih.gov The alkenyl group offers a handle for polymerization or for grafting onto surfaces.

Future research directions include:

Luminescent Materials: Synthesizing derivatives with extended π-systems to create novel fluorophores for applications in sensing or organic light-emitting diodes (OLEDs).

Liquid Crystals: Designing derivatives with appropriate mesogenic groups to induce liquid crystalline phases.

Self-Assembling Systems: Exploiting hydrogen bonding and metal coordination to create complex supramolecular architectures. mdpi.com

The following table presents hypothetical derivatives and their potential applications in materials science.

Derivative of this compoundPotential Application
With an appended pyrene (B120774) groupFluorescent sensor
With a long alkyl chainLiquid crystal
Functionalized with carboxylic acidComponent for metal-organic frameworks (MOFs)

Deeper Mechanistic Understanding of Intramolecular Reactivity and Remote Functionalization Pathways

The presence of both a nucleophilic pyridine nitrogen and an electrophilic double bond within the same molecule opens up possibilities for interesting intramolecular reactions. Base-catalyzed intramolecular cyclizations of other alkenylpyridines have been reported, leading to the formation of novel heterocyclic systems. acs.org A deeper mechanistic understanding of these pathways for this compound is a significant area for future investigation.

Research should focus on:

Cyclization Reactions: Investigating the conditions (e.g., base, solvent, temperature) that promote intramolecular cyclization and characterizing the resulting products. This could lead to the synthesis of novel indolizidine-type alkaloids or other complex nitrogen-containing heterocycles.

Remote Functionalization: Exploring methods to functionalize the terminal methyl group of the hexenyl chain, directed by the pyridine nitrogen. This would represent a challenging but powerful strategy for site-selective C-H activation.

Computational Studies: Employing density functional theory (DFT) and other computational methods to model reaction pathways and transition states, providing insights into the mechanisms of intramolecular reactions.

Understanding these reaction pathways will not only expand the synthetic utility of this compound but also contribute to the fundamental knowledge of reactivity in such bifunctional molecules.

Overcoming Challenges in Controlled Polymerization of Pyridine-Bearing Monomers

The development of polymers containing pyridine units is of great interest for applications ranging from drug delivery to materials science. researchgate.net However, the controlled polymerization of pyridine-bearing monomers like a vinyl-substituted this compound presents significant challenges. The basicity and coordinating ability of the pyridine nitrogen can interfere with many polymerization catalysts, particularly transition metal-based systems, making controlled/living polymerization difficult to achieve. researchgate.net

Key challenges and future research directions include:

Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center of the catalyst, inhibiting its activity. Research is needed to develop catalysts that are tolerant to the basicity of the pyridine monomer.

Monomer Polarity: The polarity of the pyridine group can also pose challenges in polymerization. nih.govacs.org Understanding the electronic effects of the monomer on the growing polymer chain is crucial for designing effective polymerization systems.

Alternative Polymerization Techniques: Exploring alternative methods such as reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP), which may offer better control over the polymerization of functional monomers.

Protecting Group Strategies: Investigating the use of temporary protecting groups for the pyridine nitrogen that can be removed after polymerization.

The table below summarizes the challenges and potential solutions for the controlled polymerization of pyridine-bearing monomers.

ChallengePotential Solution
Catalyst poisoning by pyridine nitrogenDesign of more Lewis acidic catalysts or use of late transition metal catalysts less susceptible to poisoning.
Poor control over molecular weight and dispersityExploration of controlled radical polymerization techniques like ATRP or RAFT.
Unwanted side reactions due to the basicity of pyridineUse of protecting groups for the pyridine nitrogen during polymerization.

Successfully addressing these challenges will unlock the potential to create a new class of well-defined polymers with the unique properties imparted by the this compound monomer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.